2-(Sodiooxymethylene)indan-1-one
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Overview
Description
2-(Sodiooxymethylene)indan-1-one is a chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is part of the indanone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Scientific Research Applications
2-(Sodiooxymethylene)indan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: This compound is being investigated as a lead compound for the development of novel therapeutic agents.
Industry: It is used in the production of pharmaceuticals and as a catalyst in various chemical reactions.
Mechanism of Action
Target of Action
It’s known that the compound undergoes biotransformation in plant systems, specifically in carrot callus cultures . The enzymatic system in these cultures interacts with 2-(Sodiooxymethylene)indan-1-one, indicating that the enzymes present in these cultures could be considered as the primary targets .
Mode of Action
The interaction of this compound with its targets involves reduction and oxidation reactions . The plant enzyme system reduces the carbonyl group of this compound . This interaction results in changes at the molecular level, leading to the transformation of this compound .
Biochemical Pathways
The biochemical pathways affected by this compound involve the reduction and oxidation reactions in plant systems . These reactions are part of the plant’s metabolic pathways for xenobiotic compounds . The downstream effects of these pathways include the
Preparation Methods
The synthesis of 2-(Sodiooxymethylene)indan-1-one typically involves the reaction of indan-1-one with sodium methoxide. This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-(Sodiooxymethylene)indan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the sodium methoxide group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides
Comparison with Similar Compounds
2-(Sodiooxymethylene)indan-1-one can be compared with other indanone derivatives, such as:
Indan-1-one: The parent compound, which has similar but less specific applications.
Indan-1-ol: A reduced form with different reactivity and biological activity.
Indan-1,3-dione: Another derivative with distinct chemical properties and uses in organic synthesis
Properties
IUPAC Name |
sodium;(E)-(3-oxo-1H-inden-2-ylidene)methanolate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2.Na/c11-6-8-5-7-3-1-2-4-9(7)10(8)12;/h1-4,6,11H,5H2;/q;+1/p-1/b8-6+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBQGNOSLLZCQA-WVLIHFOGSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1=C[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C2=CC=CC=C2C(=O)/C1=C/[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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